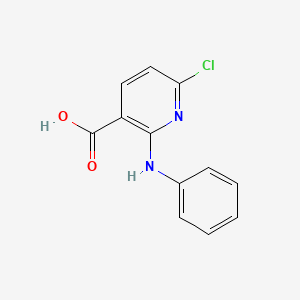

6-Chloro-2-(phenylamino)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2-(phenylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 6th position and a phenylamino group at the 2nd position on the nicotinic acid ring. It has a molecular formula of C12H9ClN2O2 and a molecular weight of 248.67 g/mol . Nicotinic acid derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and coupling reactions, followed by purification steps such as recrystallization and sublimation to obtain the pure product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-2-(phenylamino)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

6-Chloro-2-(phenylamino)nicotinic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 6-Chloro-2-(phenylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acid receptors, which play a role in lipid metabolism and anti-inflammatory responses . The compound may also modulate other signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

2-Chloronicotinic acid: Another nicotinic acid derivative with a chlorine atom at the 2nd position.

6-Chloronicotinic acid: Similar to 6-Chloro-2-(phenylamino)nicotinic acid but lacks the phenylamino group.

2-Phenylamino nicotinic acid: Similar structure but without the chlorine atom.

Uniqueness: this compound is unique due to the presence of both the chlorine atom and the phenylamino group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its therapeutic potential in various medical applications .

Activité Biologique

6-Chloro-2-(phenylamino)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is part of a broader class of nicotinic acid derivatives, which are being explored for their therapeutic properties, including antioxidant, anticancer, and antimicrobial effects.

Synthesis and Structure

The synthesis of this compound typically involves the introduction of a chloro group at the 6-position of the nicotinic acid structure, combined with a phenylamino group at the 2-position. The molecular formula for this compound is C12H10ClN2O2.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of various nicotinic acid derivatives against human cancer cell lines. For instance, a study synthesized novel derivatives and assessed their activity against 60 human cancer cell lines. Among them, compounds exhibited significant inhibitory effects on cell viability, particularly against colorectal (HCT-15) and prostate (PC-3) cancer cell lines. One notable compound demonstrated an IC50 value of approximately 0.068 μM against VEGFR-2, indicating strong anticancer potential due to its ability to inhibit angiogenesis and induce apoptosis through elevated caspase-3 levels .

Table 1: Anticancer Activity of Nicotinic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5c | HCT-15 | 0.068 | VEGFR-2 inhibition, apoptosis |

| Doxorubicin | HCT-15 | 0.1 | Topoisomerase II inhibition |

| Sorafenib | PC-3 | 0.5 | VEGFR inhibition |

Antimicrobial Activity

In addition to anticancer properties, derivatives of nicotinic acid have shown promising antimicrobial activity. A study evaluated a series of compounds against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). Some derivatives exhibited submicromolar activity, suggesting that modifications in the structure can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | <0.5 μg/mL |

| Compound B | MRSA | <0.1 μg/mL |

| Compound C | Enterococcus faecalis | <0.3 μg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro substituent at the 6-position enhances lipophilicity and may improve membrane permeability, while the phenylamino group contributes to receptor binding affinity and selectivity.

Case Studies

- Case Study on Anticancer Efficacy : A specific derivative was tested in vitro against various cancer cell lines where it showed significant cytotoxicity compared to standard chemotherapeutics like doxorubicin and sorafenib. The mechanism involved selective inhibition of VEGFR-2 signaling pathways.

- Case Study on Antimicrobial Properties : Another study focused on the antibacterial effects against clinical isolates showed that certain derivatives had comparable efficacy to traditional antibiotics like ampicillin and rifampicin, demonstrating their potential as alternative treatments for resistant bacterial strains .

Propriétés

Formule moléculaire |

C12H9ClN2O2 |

|---|---|

Poids moléculaire |

248.66 g/mol |

Nom IUPAC |

2-anilino-6-chloropyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H9ClN2O2/c13-10-7-6-9(12(16)17)11(15-10)14-8-4-2-1-3-5-8/h1-7H,(H,14,15)(H,16,17) |

Clé InChI |

DBUAFVVCWPMWDB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.